
2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide, also known as BIA, is a synthetic compound that is widely used in scientific research. This compound is a member of the indole family, which is known for its diverse biological activities. BIA has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide is not fully understood. However, studies have shown that 2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide induces apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. 2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation. Furthermore, 2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. 2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide has also been shown to have a neuroprotective effect by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, 2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide also has some limitations. It has poor solubility in water, which can limit its bioavailability. Additionally, 2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for the study of 2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide. One area of research is the development of new formulations to improve its solubility and bioavailability. Another area of research is the study of its safety and efficacy in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide can be synthesized through several methods, including the reaction of 3-benzoylindole with diethylacetamide in the presence of a base. The reaction can be carried out under reflux conditions or at room temperature. The yield of the product depends on the reaction conditions and the purity of the starting materials. The synthesized 2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide can be purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. 2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, 2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(3-benzoylindol-1-yl)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-22(4-2)20(24)15-23-14-18(17-12-8-9-13-19(17)23)21(25)16-10-6-5-7-11-16/h5-14H,3-4,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLPVURDKGBALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


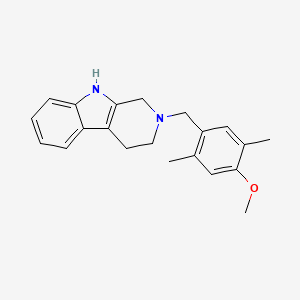
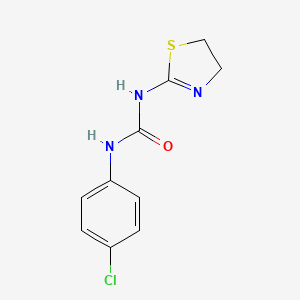
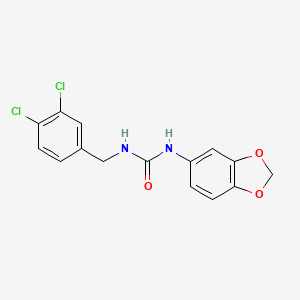
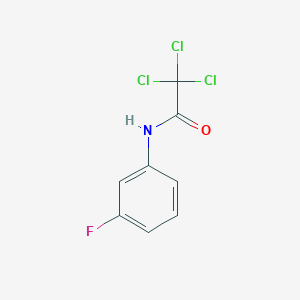
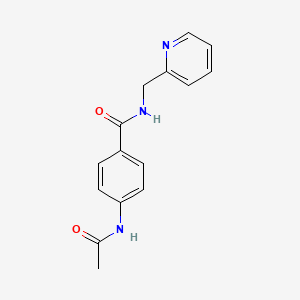

![1-(4-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5790227.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5790242.png)
![2-{[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5790247.png)
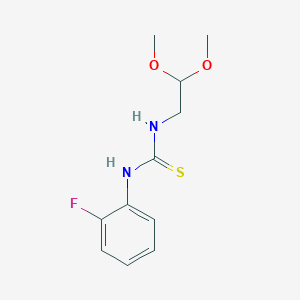
![3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5790267.png)
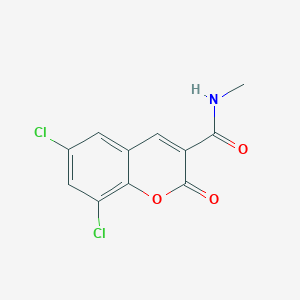
![3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B5790289.png)